molecular formula C11H21N3O2 B7928920 N-[2-(Acetyl-methyl-amino)-cyclohexyl]-2-amino-acetamide

N-[2-(Acetyl-methyl-amino)-cyclohexyl]-2-amino-acetamide

Cat. No.: B7928920
M. Wt: 227.30 g/mol
InChI Key: VTFJJYPXDLWBRZ-UHFFFAOYSA-N
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Description

N-[2-(Acetyl-methyl-amino)-cyclohexyl]-2-amino-acetamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a cyclohexyl ring substituted with an acetyl-methyl-amino group and an amino-acetamide moiety, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Acetyl-methyl-amino)-cyclohexyl]-2-amino-acetamide typically involves the following steps:

    Formation of the Cyclohexyl Intermediate: The starting material, cyclohexanone, undergoes a reductive amination reaction with methylamine to form N-methyl-cyclohexylamine.

    Acetylation: The N-methyl-cyclohexylamine is then acetylated using acetic anhydride to yield N-[2-(Acetyl-methyl-amino)-cyclohexyl]amine.

    Amidation: Finally, the acetylated intermediate reacts with glycine or its derivatives under appropriate conditions to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Acetyl-methyl-amino)-cyclohexyl]-2-amino-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the amino or acetyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted amides or amines.

Scientific Research Applications

N-[2-(Acetyl-methyl-amino)-cyclohexyl]-2-amino-acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of N-[2-(Acetyl-methyl-amino)-cyclohexyl]-2-amino-acetamide involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies on its molecular interactions and effects on biological systems are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(Acetyl-methyl-amino)-cyclohexyl]-2-amino-propionamide: Similar structure with a propionamide group instead of an acetamide group.

    N-[2-(Acetyl-methyl-amino)-cyclohexyl]-2-amino-butanamide: Contains a butanamide group, offering different chemical properties.

    N-[2-(Acetyl-methyl-amino)-cyclohexyl]-2-amino-pentanamide: Features a pentanamide group, providing variations in reactivity and biological activity.

Uniqueness

N-[2-(Acetyl-methyl-amino)-cyclohexyl]-2-amino-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological effects. Its structure allows for diverse chemical modifications, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[2-[acetyl(methyl)amino]cyclohexyl]-2-aminoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2/c1-8(15)14(2)10-6-4-3-5-9(10)13-11(16)7-12/h9-10H,3-7,12H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTFJJYPXDLWBRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1CCCCC1NC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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